molecular formula C10H12FNO2S B8577658 Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)- CAS No. 154639-75-5

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)-

Cat. No. B8577658
M. Wt: 229.27 g/mol
InChI Key: CQBGMEVMWSNQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)- is a useful research compound. Its molecular formula is C10H12FNO2S and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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properties

CAS RN

154639-75-5

Product Name

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)-

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

1-[4-fluoro-2-(methylamino)phenyl]-2-methylsulfinylethanone

InChI

InChI=1S/C10H12FNO2S/c1-12-9-5-7(11)3-4-8(9)10(13)6-15(2)14/h3-5,12H,6H2,1-2H3

InChI Key

CQBGMEVMWSNQLD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)F)C(=O)CS(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of t-butyl 4-fluoro-2-methylaminobenzoate (28.9 g) in dimethylsulphoxide (133 ml) was added to a solution of potassium t-butoxide (72.2 g) in dimethylsulphoxide (300 ml) at ambient temperature under nitrogen. The stirred mixture was heated at 50° for eight hours and then cooled to ambient temperature. Water (1300 ml) was added to the mixture whilst maintaining the temperature below 35°. Extraction with trichloromethane and evaporation of the extract in vacuo gave 1-(4-fluoro-2-methylaminophenyl)-2-methylsulphinylethanone, m.p. 129°-134°.
Name
t-butyl 4-fluoro-2-methylaminobenzoate
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-chloroperoxybenzoic acid (3.49 g) in dichloromethane (80 ml) was added to a stirred solution of 1-(4-fluoro-2-methylaminophenyl)-2(methylthio)ethanone (4.3 g), prepared in a similar manner to that described in Example 2, in dichloromethane (75 ml) under nitrogen over 15 minutes whilst maintaining the temperature below 25°. The mixture was stirred for a further 2 hours at ambient temperature. The solution was washed with saturated aqueous sodium hydrogen carbonate solution (3×50 ml) an evaporated in vacuo to give a solid product. Crystallisation from toluene gave 1-(4-fluoro-2-methylaminophenyl)-2-methylsulphinylethanone, m.p. 137°-138°.
Quantity
3.49 g
Type
reactant
Reaction Step One
Name
1-(4-fluoro-2-methylaminophenyl)-2(methylthio)ethanone
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

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